molecular formula C5H5NO4 B13702251 2-Hydroxy-2-(4-oxazolyl)acetic Acid

2-Hydroxy-2-(4-oxazolyl)acetic Acid

Cat. No.: B13702251
M. Wt: 143.10 g/mol
InChI Key: ZBEPEKWNAOHLEB-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(4-oxazolyl)acetic acid is a heterocyclic compound featuring an oxazole ring. This compound is of significant interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. The presence of both hydroxyl and oxazole functional groups makes it a versatile molecule for synthetic and analytical purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(4-oxazolyl)acetic acid typically involves the reaction of oxazole derivatives with glyoxylic acid. One common method includes the condensation of 4-oxazolecarboxaldehyde with glyoxylic acid under acidic conditions, followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole carboxylic acids.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The hydroxyl group can be substituted with various functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Thionyl chloride, phosphorus tribromide, or other halogenating agents.

Major Products Formed:

Scientific Research Applications

2-Hydroxy-2-(4-oxazolyl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(4-oxazolyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. These interactions can influence various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 2-Hydroxy-2-(4-methoxyphenyl)acetic acid
  • 2-Hydroxy-2-(4-chlorophenyl)acetic acid
  • 2-Hydroxy-2-(4-nitrophenyl)acetic acid

Comparison: Compared to its analogs, 2-Hydroxy-2-(4-oxazolyl)acetic acid is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable molecule for research and industrial applications .

Properties

Molecular Formula

C5H5NO4

Molecular Weight

143.10 g/mol

IUPAC Name

2-hydroxy-2-(1,3-oxazol-4-yl)acetic acid

InChI

InChI=1S/C5H5NO4/c7-4(5(8)9)3-1-10-2-6-3/h1-2,4,7H,(H,8,9)

InChI Key

ZBEPEKWNAOHLEB-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CO1)C(C(=O)O)O

Origin of Product

United States

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